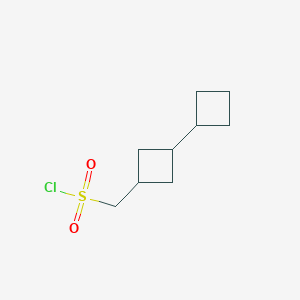

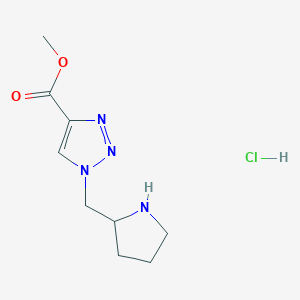

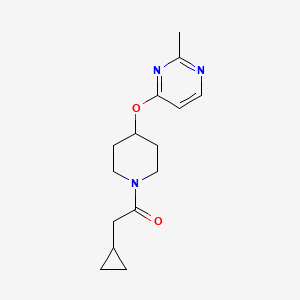

![molecular formula C12H16N2O2S2 B2520003 2-[(4-甲基苯基)甲基硫代]-1-甲基磺酰基-4,5-二氢咪唑 CAS No. 868217-99-6](/img/structure/B2520003.png)

2-[(4-甲基苯基)甲基硫代]-1-甲基磺酰基-4,5-二氢咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and have been the subject of various synthetic efforts to explore their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the 1-methylimidazole-catalyzed reaction between tosylmethyl isocyanide and dialkyl acetylenedicarboxylates leads to the formation of functionalized pyrroles, which are structurally related to imidazole derivatives . Additionally, the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives has been reported, starting from substituted 1,2-phenylenediamine, indicating the versatility of imidazole-based compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a sulfonyl group attached to the phenyl ring, as seen in the 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives . The crystal and molecular structure of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, has been determined by X-ray diffraction, revealing details about the tautomeric forms and the delocalization within the molecule .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions due to their reactive nature. The zwitterionic intermediate formed in the synthesis of pyrroles and the cyclocondensation reaction involved in the synthesis of triazinobenzimidazoles are examples of the chemical reactivity of these compounds. These reactions are crucial for the formation of the complex structures that contribute to the biological activity of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of different substituents on the imidazole ring, such as methyl, sulfonyl, or phenyl groups, can affect properties like solubility, melting point, and reactivity. The detailed characterization of these compounds using techniques like IR, NMR, and mass spectrometry helps in understanding their properties and potential applications . The antiproliferative activity of some derivatives has been evaluated, with certain compounds showing moderate activity against human cancer cell lines .

科学研究应用

作为抗幽门螺杆菌剂的潜力

研究表明,与 2-[(4-甲基苯基)甲基硫代]-1-甲基磺酰基-4,5-二氢咪唑 相似的衍生物,特别是源自 2-[[(2-吡啶基)甲基]硫代]-1H-苯并咪唑 结构的衍生物,对幽门螺杆菌胃病原体表现出有效且选择性的活性。一项针对源自类似支架的原型氨基甲酸酯的研究表明,有效的抗幽门螺杆菌剂所需的体外微生物学特性显著。该化合物对各种临床相关幽门螺杆菌菌株(包括对甲硝唑或克拉霉素等常见治疗耐药的菌株)表现出低最小抑菌浓度 (MIC) 值。发现针对该化合物的耐药性发展速度在临床上可接受,药代动力学研究表明体内暴露水平与幽门螺杆菌治疗方案中使用的抗菌剂相当 (Carcanague 等人,2002 年)。

在抗胆碱酯酶中毒治疗中的作用

另一组带有各种侧链取代基的 2-[(羟亚氨基)甲基]-1-甲基咪唑 季盐衍生物被评估用于治疗抗胆碱酯酶中毒。这些化合物结合了与 2-[(4-甲基苯基)甲基硫代]-1-甲基磺酰基-4,5-二氢咪唑 类似的元素,对毒力和对索曼和塔崩等强效胆碱酯酶抑制剂的解毒有效性表现出显着影响。研究结果表明,这些化合物提供的解毒保护可能涉及除酶再激活以外的机制 (Goff 等人,1991 年)。

属性

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-10-3-5-11(6-4-10)9-17-12-13-7-8-14(12)18(2,15)16/h3-6H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFVBDYIJVDUDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-methylbenzyl)thio)-1-(methylsulfonyl)-4,5-dihydro-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

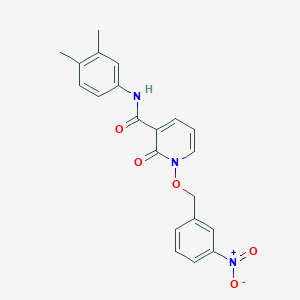

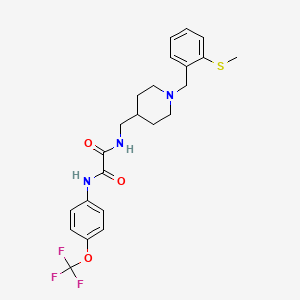

![N-(3-chlorobenzyl)-N-(3,5-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2519922.png)

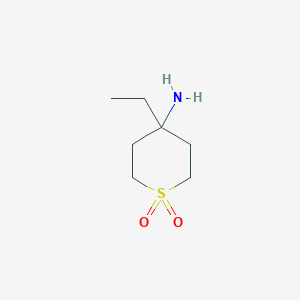

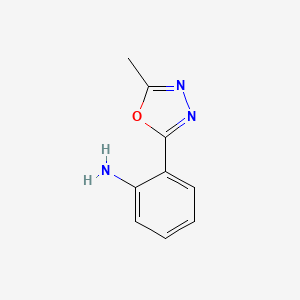

![3-(4-Chlorophenyl)-2-methyl-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2519930.png)

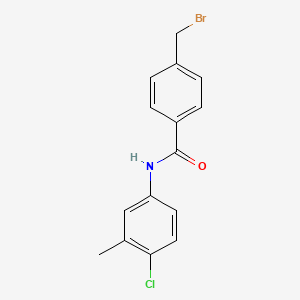

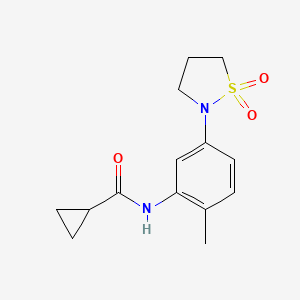

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2519931.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2519940.png)